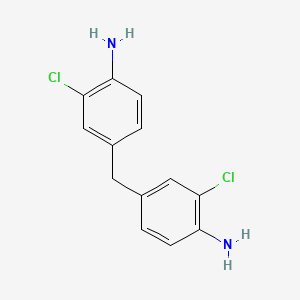

4,4'-Methylenebis(2-chloroaniline)

Description

Properties

IUPAC Name |

4-[(4-amino-3-chlorophenyl)methyl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7H,5,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOFVQJTBBUKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2 | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020865 | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-methylenebis(2-chloroaniline) appears as tan-colored pellets or an off-white solid. Slight odor. (NTP, 1992), Other Solid; Pellets or Large Crystals, Tan-colored pellets or flakes with a faint, amine-like odor; [NIOSH], COLOURLESS CRYSTALS OR LIGHT BROWN PELLETS., Tan-colored pellets or flakes with a faint, amine-like odor. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MBOCA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

113 °C c.c. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in hot methyl ethyl ketone, acetone, esters, and aromatic hydrocarbons, Sol in dimethyl sulfoxide, dimethyl formamide, Solubl in dilulte acids, ether, alcohol, Soluble in carbon tetrachloride, Slightly soluble in water; sol in oxygenated solvents, Solubility in water: none, Slight | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.44 (NTP, 1992) - Denser than water; will sink, 1.44, 1.44 g/cm³ | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

` | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5e-05 mmHg at 248 °F ; 0.0013 mmHg at 140 °F (NTP, 1992), 0.0000039 [mmHg], VP: 1.3X10-3 torr at 60 °C, negligible, 0.00001 mmHg at 77 °F, (77 °F): 0.00001 mmHg | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MBOCA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Commercial preparations frequently also contain 2-chloroaniline and a compound comprising three 2-chloroaniline moieties joined by methylene groups., SOME 2-CHLORO-4-METHYLANILINE MIGHT BE PRESENT AS RESULT OF MANUFACTURE. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tan colored pellets, Light-brown flakes, Flakes from alcohol, Tan solid | |

CAS No. |

101-14-4, 27342-75-2 | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dichloro-4,4′-diaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenebis(chloroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar,ar'-methylenebis(2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quodorole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-methylenebis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2-chloroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L2W5VTT2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

210 to 225 °F (NTP, 1992), 110 °C, 210-225 °F, 230 °F | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16087 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-METHYLENEBIS(2-CHLOROANILINE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0508 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4,4'-METHYLENE BIS(2-CHLOROANILINE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/22 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Methylenebis(2-chloroaniline) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0411.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Methylenebis(2-chloroaniline): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2-chloroaniline) (B1676453), commonly known as MOCA, is a synthetic aromatic amine primarily utilized as a curing agent in the manufacturing of polyurethane and epoxy resins.[1] Structurally similar to the known human bladder carcinogen benzidine, MOCA is classified as a probable human carcinogen and has been the subject of extensive toxicological research.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of MOCA, its molecular structure, detailed experimental protocols for its analysis, and insights into its metabolic pathways and mechanisms of carcinogenicity. The information is presented to support researchers, scientists, and drug development professionals in their understanding and handling of this compound.

Chemical Structure and Identification

MOCA is characterized by two aniline (B41778) rings substituted with chlorine atoms at the 2 and 2' positions, linked by a methylene (B1212753) bridge at the 4 and 4' positions.

Chemical Formula: C₁₃H₁₂Cl₂N₂[1]

Molecular Weight: 267.15 g/mol [1]

CAS Registry Number: 101-14-4

Synonyms: MBOCA, Bis(4-amino-3-chlorophenyl)methane, 3,3'-Dichloro-4,4'-diaminodiphenylmethane[1]

Physicochemical Properties

A summary of the key physicochemical properties of MOCA is presented in the table below, compiled from various sources. These properties are crucial for understanding its behavior in environmental and biological systems.

| Property | Value | Reference(s) |

| Physical State | Tan-colored pellets or flakes with a faint, amine-like odor. | [2] |

| Melting Point | 102-110 °C | [1][4] |

| Boiling Point | 202-214 °C at 0.3 mmHg | [5] |

| Density | 1.44 g/cm³ | [2] |

| Vapor Pressure | 3.7 x 10⁻⁶ mmHg at 20 °C | [6] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, and other organic solvents. | [1] |

| pKa (Predicted) | 3.33 ± 0.25 | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.94 | [7] |

Spectroscopic Data

The structural elucidation and quantification of MOCA rely on various spectroscopic techniques. Below is a summary of characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of MOCA exhibits characteristic absorption bands corresponding to its functional groups. The NIST WebBook provides a reference spectrum. Key expected absorptions include:

-

N-H stretching: Around 3300-3500 cm⁻¹ (primary amine)

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C=C stretching (aromatic ring): Around 1500-1600 cm⁻¹

-

C-N stretching: Around 1250-1350 cm⁻¹

-

C-Cl stretching: Around 600-800 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of MOCA results in a molecular ion peak (M⁺) and a characteristic fragmentation pattern. The NIST WebBook provides a reference mass spectrum. The molecular ion peak would be observed at an m/z of 266 (for the major isotopes ³⁵Cl). The fragmentation pattern can provide structural information.

Experimental Protocols

Accurate detection and quantification of MOCA are critical for monitoring occupational exposure and for research purposes. The following sections outline the general principles of commonly used analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of MOCA in biological samples like urine.

Principle: The method involves the separation of MOCA from other urinary components on a reversed-phase HPLC column followed by detection, often using electrochemical or UV detectors.

Sample Preparation (Urine):

-

Hydrolysis: Urinary conjugates of MOCA are typically hydrolyzed using acidic or alkaline conditions to release the free amine.

-

Extraction: MOCA is then extracted from the urine matrix using liquid-liquid extraction or solid-phase extraction (SPE).[8] Ion-paired SPE on an octadecylsilica column can enhance specificity.[8]

-

Reconstitution: The extracted MOCA is reconstituted in a suitable solvent for HPLC analysis.

HPLC Conditions (General):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often in a gradient elution.

-

Detection: Electrochemical detection is highly sensitive and specific for MOCA.[8] UV detection at approximately 240 nm can also be used.

Workflow for HPLC Analysis of MOCA in Urine

Caption: A generalized workflow for the analysis of MOCA in urine using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity for the determination of MOCA, particularly in environmental and biological samples.

Principle: MOCA is volatilized and separated from other components in a gas chromatograph. The separated components are then ionized and fragmented in a mass spectrometer, allowing for identification and quantification based on the mass-to-charge ratio of the ions.

Sample Preparation:

-

Extraction: Similar to HPLC, MOCA is extracted from the sample matrix using liquid-liquid or solid-phase extraction.

-

Derivatization: To improve its volatility and chromatographic properties, MOCA is often derivatized. A common derivatization agent is N-methyl-bis(trifluoroacetamide), which forms a stable derivative.[9]

GC-MS Conditions (General):

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Splitless injection is often used for trace analysis.

-

Temperature Program: A temperature gradient is used to elute MOCA and separate it from other compounds.

-

MS Ionization: Electron ionization (EI) is typically used.

-

MS Detection: Selected ion monitoring (SIM) of characteristic ions of the MOCA derivative can be used to enhance sensitivity and specificity.

Metabolism and Carcinogenicity

Understanding the metabolic fate of MOCA is key to elucidating its mechanism of toxicity.

Metabolic Pathway

MOCA is metabolized in the liver, primarily by the cytochrome P450 enzyme system.[4] The major metabolic pathways include:

-

N-hydroxylation: This is considered a critical activation step, leading to the formation of N-hydroxy-MOCA.[4]

-

N-acetylation: MOCA can be acetylated to form N-acetyl-MOCA and N,N'-diacetyl-MOCA. However, this is not considered a major detoxification pathway for MOCA.[4]

-

Ring hydroxylation: Hydroxylation of the aromatic rings can also occur.[4]

-

Conjugation: The metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.[4]

Metabolic Activation of MOCA

Caption: Proposed metabolic activation pathway of MOCA leading to carcinogenicity.

Mechanism of Carcinogenicity

The carcinogenicity of MOCA is believed to be initiated by its metabolic activation to reactive intermediates that can bind covalently to cellular macromolecules, including DNA. The formation of N-hydroxy-MOCA is a key step, which can be further esterified to form highly reactive electrophiles. These reactive species can then form adducts with DNA bases, leading to mutations in critical genes that control cell growth and proliferation, such as tumor suppressor genes (e.g., p53) and oncogenes. The accumulation of these mutations can ultimately lead to the development of cancer, with the bladder, liver, and lungs being reported target organs in animal studies.[10] While the precise downstream signaling pathways disrupted by MOCA-induced DNA damage are not fully elucidated, pathways commonly implicated in chemical carcinogenesis, such as the p53 and MAPK pathways, are likely to be involved in the cellular response to MOCA-induced DNA damage.

Conclusion

4,4'-Methylenebis(2-chloroaniline) is a compound of significant industrial and toxicological interest. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. The information presented on its metabolic activation and mechanism of carcinogenicity underscores the importance of stringent safety measures and monitoring for individuals potentially exposed to this compound. Further research is warranted to fully delineate the specific signaling pathways involved in MOCA-induced carcinogenesis, which could provide insights for potential therapeutic interventions and improved risk assessment.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4,4'-Methylene bis(2-chloroaniline)(101-14-4) 13C NMR spectrum [chemicalbook.com]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Determination of 4,4'-methylenebis(2-chloroaniline) in urine by liquid chromatography with ion-paired solid-phase extraction and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,4′-Methylenebis(2-chloroaniline) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carcinogenicity and Genotoxicity Mechanisms of MOCA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-methylene-bis(2-chloroaniline), commonly known as MOCA, is a well-established human carcinogen, classified as a Group 1 agent by the International Agency for Research on Cancer (IARC). Its industrial use as a curing agent for polyurethane elastomers has led to significant occupational exposure and mounting health concerns. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning MOCA's carcinogenic and genotoxic effects. Through a detailed exploration of its metabolic activation, DNA adduct formation, and subsequent cellular consequences, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of MOCA's toxicity profile. The guide includes structured data presentations, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper comprehension of this critical area of toxicology.

Carcinogenicity of MOCA

MOCA is recognized as a multi-organ carcinogen in various animal models, with the urinary bladder, liver, and lungs being primary targets. In humans, occupational exposure to MOCA is strongly associated with an increased risk of bladder cancer.

Regulatory Classification

The International Agency for Research on Cancer (IARC) has classified MOCA as Group 1: Carcinogenic to humans . This classification is based on sufficient evidence of carcinogenicity in humans and experimental animals. Similarly, the National Toxicology Program (NTP) has listed MOCA as "Known to be a human carcinogen."

Evidence from Animal Studies

Carcinogenicity bioassays in animal models have consistently demonstrated the tumor-inducing potential of MOCA. Oral administration in rats has been shown to induce hepatocellular carcinomas, lung adenomas, and mammary gland adenocarcinomas. In dogs, MOCA exposure leads to the development of urinary bladder carcinomas, which is highly relevant to the observed effects in exposed human populations.

Genotoxicity Mechanisms of MOCA

The carcinogenicity of MOCA is intrinsically linked to its genotoxic properties. The parent compound itself is not the ultimate carcinogen; it requires metabolic activation to exert its DNA-damaging effects.

Metabolic Activation Pathway

The primary route of MOCA's metabolic activation involves N-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 enzymes, specifically CYP2A6 and CYP3A4, in the liver. The resulting metabolite, N-hydroxy-MOCA, is a proximate carcinogen that can undergo further activation.

DNA Adduct Formation

The highly reactive electrophilic intermediate, N-sulfonyloxy-MOCA, can covalently bind to nucleophilic sites on DNA, forming stable DNA adducts. The major and most well-characterized MOCA-DNA adduct is N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol . The formation of these adducts is a critical initiating event in MOCA-induced carcinogenesis.[1] These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription.

Mutagenicity

The formation of MOCA-DNA adducts can lead to mutations if they are not efficiently removed by cellular DNA repair mechanisms. Studies using the Ames test (a bacterial reverse mutation assay) have demonstrated that MOCA is mutagenic, particularly in the presence of a metabolic activation system (S9 fraction from rat liver). The mutagenic potential of its metabolite, N-hydroxy-MOCA, has been confirmed in human lymphoblastoid cells, where it induces a significant increase in mutation frequency at the HPRT locus, primarily causing A:T base pair substitutions.[2]

Quantitative Data on MOCA's Genotoxicity and Carcinogenicity

The following tables summarize key quantitative data from studies on MOCA's genotoxic and carcinogenic effects.

Table 1: MOCA-Induced DNA Adduct Levels

| Experimental System | MOCA Concentration/Dose | Major Adduct Detected | Adduct Level (adducts per 10^8 nucleotides) | Reference |

| Human Uroepithelial Cells (in vitro) | 10 µM N-OH-MOCA | N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol | 4300 ± 230 | Cheever et al. (as cited in NIOSH[1]) |

| Rat Liver (in vivo) | Single oral dose | N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol | ~70 | Segerbäck & Kadlubar (as cited in IARC Monographs) |

| Rat Lung (in vivo) | Single oral dose | N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol | ~20 | Segerbäck & Kadlubar (as cited in IARC Monographs) |

Table 2: Carcinogenicity of MOCA in Animal Models

| Species | Route of Administration | Target Organs | Tumor Types | Reference |

| Rat | Oral | Liver, Lung, Mammary Gland, Zymbal's Gland | Hepatocellular carcinoma, Lung adenocarcinoma, Mammary adenocarcinoma, Carcinoma | Stula et al., Kommineni et al. (as cited in IARC Monographs) |

| Mouse | Oral | Liver, Vascular System | Hepatoma, Hemangiosarcoma | Russfield et al. (as cited in IARC Monographs) |

| Dog | Oral | Urinary Bladder | Carcinoma | Stula et al. (as cited in IARC Monographs) |

Key Experimental Protocols

32P-Postlabeling Assay for MOCA-DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts for which standards are often unavailable.

Methodology:

-

DNA Isolation: High molecular weight DNA is isolated from MOCA-exposed cells or tissues using standard phenol-chloroform extraction or commercial kits.

-

Enzymatic Digestion: The isolated DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Normal (unadducted) nucleotides are dephosphorylated by nuclease P1, leaving the bulky MOCA-adducted nucleotides as substrates for the subsequent labeling step.

-

32P-Labeling: The enriched MOCA-adducted nucleotides are radiolabeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled MOCA-DNA adducts are separated from residual normal nucleotides and other contaminants using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting of the excised TLC spots. Adduct levels are calculated relative to the total amount of DNA analyzed.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

Methodology:

-

Bacterial Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains are sensitive to frameshift or base-pair substitution mutations, respectively.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate fraction (S9 mix) to provide metabolic enzymes capable of converting MOCA to its genotoxic metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of MOCA in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-producing (his+) state will grow and form colonies. The number of revertant colonies is counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Rodent Carcinogenicity Bioassay

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a chemical.

Methodology:

-

Animal Model: Typically, groups of male and female rats (e.g., Fischer 344) are used.

-

Dose Selection: Dose levels are determined from shorter-term toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.

-

Administration: MOCA is administered to the animals for a significant portion of their lifespan (e.g., 2 years), usually mixed in the feed or by gavage.

-

Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected and processed for microscopic histopathological evaluation.

-

Data Analysis: The incidence of tumors in the MOCA-treated groups is statistically compared to the incidence in a concurrent control group. A statistically significant increase in the incidence of benign or malignant tumors in the treated groups is considered evidence of carcinogenic activity.

Conclusion

The carcinogenicity and genotoxicity of MOCA are driven by its metabolic activation to a reactive electrophile that forms covalent adducts with DNA. These DNA adducts can lead to mutations in critical genes, ultimately resulting in the initiation and progression of cancer. The strong evidence from both human epidemiological studies and animal bioassays, coupled with a well-defined genotoxic mechanism of action, underscores the significant health risks associated with MOCA exposure. This technical guide provides a foundational understanding of these mechanisms, which is essential for risk assessment, the development of preventative strategies, and the search for safer alternatives in industrial applications.

References

In Vivo Metabolic Pathways of 4,4'-Methylenebis(2-chloroaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2-chloroaniline), commonly known as MOCA, is an aromatic amine primarily used as a curing agent for polyurethane and epoxy resins.[1] Due to its structural similarity to known human carcinogens like benzidine, MOCA has been the subject of extensive toxicological and metabolic research.[2] Understanding the in vivo metabolic pathways of MOCA is crucial for assessing its carcinogenic risk in humans and for developing strategies to mitigate occupational exposure. This technical guide provides a comprehensive overview of the in vivo biotransformation of MOCA, detailing its metabolic pathways, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the metabolic network.

Core Metabolic Pathways of MOCA

In vivo, MOCA undergoes extensive metabolism primarily in the liver, leading to a variety of metabolites that are subsequently conjugated and excreted. The major metabolic transformations include N-hydroxylation, N-glucuronidation, N-acetylation, and aromatic ring hydroxylation. These pathways are primarily catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

N-Hydroxylation: A Key Activation Step

N-hydroxylation is considered a critical initial step in the metabolic activation of many carcinogenic arylamines, and MOCA is no exception.[3][4] This reaction is catalyzed by microsomal cytochrome P450 enzymes and leads to the formation of N-hydroxy-MOCA.[3][5] This metabolite is presumed to be a proximate carcinogen, capable of forming DNA adducts and initiating the carcinogenic process.[4][6] The formation of N-hydroxy-MOCA has been observed in both rat and human liver microsomes.[3][5]

N-Glucuronidation: A Major Detoxification Route

N-glucuronidation represents a significant detoxification pathway for MOCA. This process involves the conjugation of a glucuronic acid moiety to the nitrogen atom of MOCA, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[7] The resulting N-glucuronyl MOCA is more water-soluble and readily excreted.[5] In rats, N-glucuronyl MOCA has been identified as the predominant metabolite in bile.[3][5]

Aromatic Ring Hydroxylation

Hydroxylation of the aromatic ring is another important metabolic pathway for MOCA. This reaction, also mediated by cytochrome P450 enzymes, primarily results in the formation of 5-hydroxy-MOCA, an ortho-aminophenol derivative.[3][5] This metabolite can then undergo further conjugation, such as sulfation, before excretion. In dogs, the O-sulfate conjugate of 5-hydroxy-MOCA is the major urinary metabolite.[5]

Oxidation of the Methylene (B1212753) Bridge

Metabolism of MOCA can also occur at the methylene bridge connecting the two aniline (B41778) rings. This oxidative pathway leads to the formation of a benzhydrol derivative, 4,4'-diamino-3,3'-dichlorobenzhydrol.[3][5] Further oxidation and cleavage at the methylene carbon can also occur, leading to the formation of polar derivatives.[3]

N-Acetylation: A Variable Pathway

N-acetylation is a common metabolic pathway for aromatic amines, catalyzed by N-acetyltransferases (NATs). While N-acetylation of MOCA to N-monoacetyl MOCA and subsequently to N,N'-diacetyl MOCA has been observed, its importance as a detoxification pathway in humans appears to be limited compared to other arylamines.[1][8] Studies in workers exposed to MOCA have shown a low ratio of N-acetyl-MOCA to MOCA in hemoglobin adducts, suggesting that N-acetylation may not be a major metabolic route in humans.[1] However, the rate of N-acetylation can be influenced by genetic polymorphisms in the NAT2 enzyme.[9]

Quantitative Metabolic Data

The following tables summarize key quantitative data on the in vivo and in vitro metabolism of MOCA.

Table 1: In Vitro Metabolite Formation Rates in Liver Microsomes

| Metabolite | Species | Formation Rate (pmol/min/mg protein) | Reference |

| N-hydroxy-MOCA | Rat | 335 ± 119 | [3][5] |

| N-hydroxy-MOCA | Human | 230 or 765 | [3][5] |

| 5-hydroxy-MOCA | Rat | 92 ± 33 | [3][5] |

| 5-hydroxy-MOCA | Human | 7 or 35 | [3][5] |

| Benzhydrol derivative | Rat | 82 ± 12 | [3][5] |

| Benzhydrol derivative | Human | 60 or 160 | [3][5] |

Table 2: In Vivo Excretion of MOCA in Rats

| Parameter | Value | Reference |

| Unchanged MOCA in urine (% of oral dose) | ≤ 0.2% | [3][5] |

| Major metabolite in bile | N-glucuronyl MOCA | [3][5] |

| Other identified urinary metabolites | Glucuronide and sulfate (B86663) conjugates | [3][5] |

Experimental Protocols

In Vivo Metabolism Studies in Rats

-

Animal Model: Male CD rats are commonly used for in vivo studies of MOCA metabolism.[5]

-

Dosing: Radiolabeled [14C]MOCA is administered orally to the rats.[5]

-

Sample Collection: Urine and feces are collected separately using metabolism cages. Urine is often collected on dry ice to prevent degradation of metabolites.[5] Bile can be collected from bile-duct cannulated rats.

-

Sample Analysis:

-

Radioactivity Measurement: Aliquots of urine are analyzed for total radioactivity using liquid scintillation counting.[5]

-

Metabolite Profiling: Urinary metabolites are often initially characterized by enzymatic hydrolysis with β-glucuronidase and sulfatase to identify conjugates.[3][5]

-

Chromatographic Separation: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to separate and quantify MOCA and its metabolites.[3][5] Chemically synthesized standards are used for identification and quantification.[3]

-

In Vitro Metabolism Studies with Liver Microsomes

-

Microsome Preparation: Liver microsomes are prepared from male CD rats or human liver surgical specimens.[3][5]

-

Incubation Conditions:

-

Microsomes are incubated with [14C]MOCA in the presence of a reduced pyridine (B92270) nucleotide-generating system (e.g., NADPH, NADH).[3][5]

-

Incubations are typically carried out at 37°C.

-

-

Metabolite Analysis:

Visualization of MOCA Metabolic Pathways

The following diagram illustrates the key metabolic pathways of 4,4'-Methylenebis(2-chloroaniline) in vivo.

Caption: Metabolic pathways of 4,4'-Methylenebis(2-chloroaniline) (MOCA) in vivo.

Conclusion

The in vivo metabolism of 4,4'-Methylenebis(2-chloroaniline) is a complex process involving multiple enzymatic pathways. The balance between activation pathways, such as N-hydroxylation, and detoxification pathways, including N-glucuronidation and ring hydroxylation, is a critical determinant of MOCA's carcinogenic potential. This technical guide provides a foundational understanding of these processes, supported by quantitative data and established experimental protocols. Further research, particularly focusing on the specific human enzymes involved and the inter-individual variability in MOCA metabolism, is essential for a more precise risk assessment and the development of effective preventative measures for exposed populations.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

- 3. Metabolism of 4,4'-methylene-bis-2-chloroaniline (MOCA) by rats in vivo and formation of N-hydroxy MOCA by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Characterization of 4,4'-methylenebis(2-chloroaniline)--DNA adducts formed in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation - Wikipedia [en.wikipedia.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Effect of N-acetyltransferase 2 genetic polymorphism on 4,4′-methylenebis(2-chloroaniline)-induced genotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile and Health Implications of 4,4'-Methylene-bis(2-chloroaniline) (MOCA) Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylene-bis(2-chloroaniline), commonly known as MOCA, is a widely used curing agent for polyurethane and epoxy resins. Despite its industrial importance, MOCA is a substance of significant toxicological concern. Classified as a probable human carcinogen, its exposure poses considerable health risks. This technical guide provides a comprehensive overview of the toxicological profile of MOCA, detailing its physicochemical properties, toxicokinetics, mechanisms of toxicity, and the spectrum of health effects associated with both acute and chronic exposure. Special emphasis is placed on its carcinogenic properties, particularly in relation to bladder cancer. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for key toxicological assays and visual representations of metabolic and signaling pathways to facilitate a deeper understanding of MOCA's toxicological impact.

Introduction

MOCA, an aromatic amine, is a colorless to light brown crystalline solid.[1] Its primary application is as a curing agent in the manufacturing of polyurethane elastomers and epoxy resins, which are used in a variety of products, including wheels, rollers, and industrial belts.[2] Occupational exposure is the main route of human contact and can occur through inhalation of dust or fumes, but more significantly through dermal absorption.[3][4] The structural similarity of MOCA to known human bladder carcinogens like benzidine (B372746) has raised significant health concerns, leading to its classification as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[5]

Physicochemical Properties

A clear understanding of MOCA's physical and chemical characteristics is fundamental to assessing its environmental fate, transport, and toxicological behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 267.16 g/mol | [2] |

| Appearance | Colorless to light brown crystalline solid or pellets | [1] |

| Odor | Faint amine-like | [1][6] |

| Melting Point | 101-109 °C | [7] |

| Boiling Point | Decomposes | N/A |

| Solubility in Water | Very low | [6] |

| Vapor Pressure | 1.5 x 10⁻⁷ mmHg at 25 °C | N/A |

| Log Kow (Octanol-Water Partition Coefficient) | 3.6 | N/A |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxic effects of MOCA are intrinsically linked to its journey through the body.

Absorption

The primary route of occupational exposure to MOCA is through dermal contact.[3] Its lipophilicity and relatively small molecular size facilitate its absorption through the skin.[6] Inhalation of MOCA dust or fumes also contributes to systemic exposure, although to a lesser extent in many occupational settings.[4] Ingestion is a minor route of exposure.[4]

Distribution

Following absorption, MOCA is distributed throughout the body via the bloodstream. The highest concentrations of MOCA and its metabolites are typically found in the liver, which is the primary site of its metabolism.[6]

Metabolism

MOCA undergoes extensive metabolism, a critical step in its detoxification and, paradoxically, its activation to a carcinogenic form. The metabolic activation of MOCA is a multi-step process initiated by N-hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, to form N-hydroxy-MOCA.[2] This reactive metabolite can then undergo further conjugation reactions, such as glucuronidation and sulfation.[1] Another metabolic pathway involves N-acetylation.[8]

Excretion

MOCA and its metabolites are primarily excreted from the body in the urine and feces within a few days of exposure.[6] The biological half-life of MOCA in urine is approximately 23 hours.[5] Major urinary metabolites include the N-glucuronide conjugate of MOCA and, to a lesser extent, N-acetylated derivatives.[8] Unmetabolized MOCA is also detected in the urine.[8]

Mechanism of Toxicity

The toxicity of MOCA is largely attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, particularly DNA.

Genotoxicity

The key event in MOCA-induced carcinogenicity is the formation of DNA adducts. The metabolically formed N-hydroxy-MOCA can be further activated, for instance by sulfation, to a highly reactive nitrenium ion. This electrophilic species can covalently bind to DNA bases, forming MOCA-DNA adducts. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.[9] MOCA has been shown to be mutagenic in the Ames test and induces DNA damage.[10][11]

Health Effects of MOCA Exposure

Exposure to MOCA can lead to a range of adverse health effects, from acute irritation to long-term chronic diseases, including cancer.

Acute (Short-Term) Effects

Acute high-level exposure to MOCA can cause irritation and burning sensations to the skin and eyes.[6] In some cases, it can lead to nausea, gastrointestinal distress, and transient kidney damage.[6] Unlike some other aromatic amines, MOCA exposure does not typically cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1]

Chronic (Long-Term) Effects

Chronic exposure to MOCA is of greatest concern due to its carcinogenic potential.

MOCA is a multi-organ carcinogen in experimental animals and is classified as a probable human carcinogen.[1][11]

-

Bladder Cancer: The primary target organ for MOCA-induced cancer in humans is the urinary bladder.[6] Epidemiological studies of workers exposed to MOCA have shown an increased risk of bladder cancer.[10] Animal studies have definitively demonstrated the induction of bladder tumors in dogs following oral administration of MOCA.[8][10]

-

Other Cancers: In animal studies, MOCA has also been shown to induce tumors in the liver, lungs, and mammary glands in rats and mice.[11]

Non-Carcinogenic Chronic Effects

High or repeated exposure to MOCA may also affect the kidneys.[1]

Reproductive and Developmental Toxicity

Currently, there is limited information available on the reproductive and developmental effects of MOCA in humans.

Neurotoxicity

There is no significant evidence to suggest that MOCA is a neurotoxin.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the standardized assessment of MOCA's toxicity.

Carcinogenicity Bioassay: Oral Administration in Dogs

This protocol is based on a key study that demonstrated the carcinogenicity of MOCA in dogs.[8]

-

Test System: Female beagle dogs.

-

Administration: MOCA administered orally via capsule.

-

Dosage: 100 mg/dog, initially 3 days a week for 6 weeks, then 5 days a week for up to 9 years. This dose equated to approximately 8-15 mg/kg body weight/day.[8]

-

Control Group: A concurrent control group of untreated female beagle dogs.

-

Observations:

-

Clinical signs of toxicity, body weight, and food consumption recorded regularly.

-

Hematology and clinical chemistry parameters, including plasma glutamic-pyruvic transaminase (GPT), monitored periodically.

-

Urinalysis, including sediment examination for erythrocytes, leukocytes, and abnormal epithelial cells, performed, especially in the later years of the study.

-

-

Pathology:

-

Complete necropsy of all animals at termination or when found moribund.

-

All organs and tissues examined macroscopically.

-

Urinary bladder and other selected organs and tissues preserved for histopathological examination.

-

-

Endpoint: Incidence of urinary bladder tumors and other neoplastic and non-neoplastic lesions.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[11]

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

-

Principle: The test measures the frequency of reverse mutations (reversions) from histidine auxotrophy to prototrophy in the bacterial strains.

-

Procedure:

-

Prepare various concentrations of MOCA dissolved in a suitable solvent (e.g., DMSO).

-

In a test tube, combine the test chemical solution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

After a brief pre-incubation, the mixture is added to molten top agar (B569324) containing a trace amount of histidine and biotin.

-

The agar mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates. A dose-related increase in the number of revertant colonies that is at least double the background rate is considered a positive result.

DNA Adduct Analysis: ³²P-Postlabeling Assay

This highly sensitive method is used to detect and quantify DNA adducts formed by carcinogens like MOCA.

-

Principle: DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. The adducts are then enriched and radiolabeled with ³²P-ATP and T4 polynucleotide kinase. The labeled adducts are separated by thin-layer chromatography (TLC) and quantified by their radioactivity.

-

Procedure:

-

DNA Isolation: Isolate high-molecular-weight DNA from tissues or cells of interest (e.g., urothelial cells from exposed individuals or target organs from animal studies).

-

DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but recommended): Use methods like nuclease P1 digestion or butanol extraction to enrich the adducts relative to normal nucleotides.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with [γ-³²P]ATP using T4 polynucleotide kinase.

-

TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates using a series of developing solvents.

-

Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

-

Biomonitoring: Analysis of MOCA in Urine by HPLC-MS/MS

Biomonitoring of urinary MOCA is the most reliable method for assessing occupational exposure.[3]

-

Sample Collection: Collect post-shift urine samples at the end of the work week.[3] To prevent degradation of MOCA metabolites, samples should be preserved with an acid like sulfamic acid.[1]

-

Sample Preparation:

-

For "total" MOCA (free MOCA and its acid-labile conjugates), hydrolyze the urine sample with acid. For "free" MOCA, no hydrolysis is performed.

-

Perform liquid-liquid extraction (e.g., with isooctane) or solid-phase extraction (SPE) to isolate MOCA from the urine matrix.[1]

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C8 or C18 column with a gradient elution of acetonitrile (B52724) and water containing a modifier like formic acid or an acetate (B1210297) buffer.[1]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for MOCA and its internal standard for quantification (Multiple Reaction Monitoring - MRM).

-

-

Quantification: Generate a calibration curve using standards of known MOCA concentrations. Express urinary MOCA levels as µg/L or normalized to creatinine (B1669602) concentration (µmol/mol creatinine).[6]

Visualization of Pathways

Graphical representations are invaluable for understanding the complex biological processes involved in MOCA toxicity.

MOCA Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of MOCA, leading to the formation of DNA adducts.

Signaling Pathways in MOCA-Induced Bladder Cancer

While the direct molecular targets of MOCA that initiate signaling cascades are not fully elucidated, its action as a genotoxic carcinogen leads to mutations in key genes that regulate cell growth, proliferation, and survival. The following diagram illustrates major signaling pathways commonly dysregulated in bladder cancer, which are likely to be affected by MOCA-induced mutagenesis.

Experimental Workflow for Occupational Biomonitoring of MOCA

This workflow outlines the key steps in a typical biomonitoring program for workers potentially exposed to MOCA.

Conclusion

MOCA presents a significant occupational health hazard, primarily due to its carcinogenic properties. A thorough understanding of its toxicological profile, including its absorption, metabolism, and mechanism of action, is essential for risk assessment and the development of effective safety measures. The detailed experimental protocols and pathway diagrams provided in this guide are intended to equip researchers and professionals with the necessary tools to further investigate the toxic effects of MOCA and to develop strategies to mitigate its risks to human health. Continued research into the specific molecular mechanisms underlying MOCA-induced carcinogenesis is crucial for the development of targeted preventive and therapeutic interventions.

References

- 1. Biological monitoring of workers exposed to 4,4'-methylene-bis-(2-orthochloroaniline) (MOCA). I. A new and easy determination of "free" and "total" MOCA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for 4,4’-Methylenebis(2-chloroaniline) (MBOCA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]

- 4. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 7. Exposure to 4,4'-methylene bis (2-chloroaniline) (MbOCA) in New South Wales, Australia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary bladder tumors in dogs from 4,4'-methylene-bis (2-chloroaniline) (MOCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA binding of 4,4'-methylene-bis(2-chloroaniline) (MOCA) in explant cultures of human and dog bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4,4′-METHYLENE BIS(2-CHLOROANILINE) (MOCA) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 4,4'-Methylenebis (2-chloroaniline): an unregulated carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 4,4'-Methylenebis(2-chloroaniline) including solubility and melting point

An In-depth Technical Guide on the Physical Properties of 4,4'-Methylenebis(2-chloroaniline)